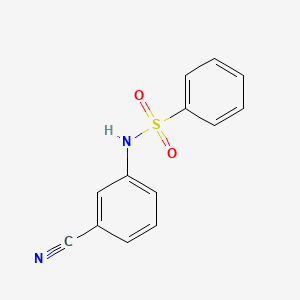

N-(3-cyanophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

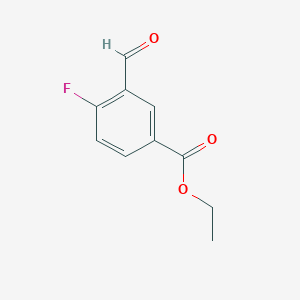

“N-(3-cyanophenyl)benzenesulfonamide” is an organic compound with the molecular formula C13H10N2O2S . It is characterized by the presence of a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3-cyanophenyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR . Density Functional Theory (DFT) can also be used to calculate the molecular structure .Scientific Research Applications

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their potential as anticancer agents, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . They have been shown to interfere with bacterial growth .

Synthesis of 1,2-Diamines

Benzenesulfonamide derivatives have been used in the synthesis of 1,2-diamines . This process involves the ring opening of aziridines in the presence of magnetically retrievable graphene-based nanohybrids .

Antibacterial Drugs

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They are synthesized by the amidation reaction .

Anti-Inflammatory Agents

Sulfonamides display a wide variety of biological activities such as anti-inflammatory . They are extensively utilized in organic materials, agriculture, and dyes .

Anti-Viral Agents

Sulfonamides also display anti-viral activities . They form the basis of several sulfa drugs and are commonly employed as chemotherapeutic and preventive agents against several diseases .

Mechanism of Action

Target of Action

The primary target of N-(3-cyanophenyl)benzenesulfonamide is the enzyme Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Mode of Action

N-(3-cyanophenyl)benzenesulfonamide: interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis, causing a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX by N-(3-cyanophenyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Result of Action

The result of N-(3-cyanophenyl)benzenesulfonamide ’s action is the inhibition of tumor growth. By inhibiting CA IX, the compound disrupts the tumor cells’ metabolism, leading to changes in gene expression and uncontrolled cell proliferation . This results in tumor hypoxia .

properties

IUPAC Name |

N-(3-cyanophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXOOBNHLNVYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902032 |

Source

|

| Record name | NoName_1234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)

![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)

![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)